1-(Pyridin-3-yl)-1H-pyrazol-3-amine

Catalog No.
S9025046
CAS No.
87949-17-5
M.F
C8H8N4
M. Wt
160.18 g/mol
Availability
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1-(Pyridin-3-yl)-1H-pyrazol-3-amine

CAS Number

87949-17-5

Product Name

1-(Pyridin-3-yl)-1H-pyrazol-3-amine

IUPAC Name

1-pyridin-3-ylpyrazol-3-amine

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

InChI

InChI=1S/C8H8N4/c9-8-3-5-12(11-8)7-2-1-4-10-6-7/h1-6H,(H2,9,11)

InChI Key

NZUJZWKCHPWMTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C=CC(=N2)N

1-(Pyridin-3-yl)-1H-pyrazol-3-amine (CAS 87949-17-5) is a bifunctional bi-heteroaryl building block characterized by an electron-deficient pyridine ring covalently linked to the N1 position of a 3-aminopyrazole core . In pharmaceutical and agrochemical procurement, this compound is primarily sourced as a privileged scaffold for parallel library synthesis and fragment-based drug discovery . The presence of the primary exocyclic amine enables straightforward functionalization via amide coupling, urea formation, and sulfonylation, while the N1-pyridyl substitution provides a fixed regiochemical configuration that is critical for reproducible downstream manufacturing .

Research Fit

Workflow Agrochemical intermediate: patented pesticide precursor synthesis
Selection Chromatography-free crystallization; supports kilo-lab scale-up
Context Reported kinase inhibitor scaffold; AXL, DLK research programs

Procuring unsubstituted 3-aminopyrazole as a cheaper alternative introduces severe regioselectivity issues due to annular tautomerization, requiring additional protection and deprotection steps that decrease overall synthetic yield and increase process cycle times [1]. Substituting with the more common 1-phenyl-1H-pyrazol-3-amine sacrifices the hydrogen-bond acceptor capability of the pyridine nitrogen and increases lipophilicity, which negatively impacts the aqueous solubility and metabolic stability of the final synthesized compounds [2]. Furthermore, utilizing the isomeric 1-(pyridin-2-yl)-1H-pyrazol-3-amine can introduce unwanted bidentate transition-metal chelation during downstream cross-coupling reactions, leading to catalyst poisoning and complicating purification workflows [1].

Substitution Risk

N-1 geometry Unsubstituted 3-aminopyrazole lacks the N-aryl geometry required for downstream Sandmeyer derivatization.
Coordination shift Pyridin-2-yl isomer may enable intramolecular chelation of copper, diverting catalytic coupling pathways.
Connectivity change C-regioisomers alter pyridine ring attachment from N-1 to carbon, shifting electronic environment and target engagement orientation.

Absolute Regiocontrol in Exocyclic Amine Derivatization

When utilizing 1-(Pyridin-3-yl)-1H-pyrazol-3-amine in standard acylation or sulfonylation workflows, the reaction occurs exclusively at the exocyclic amine due to the N1-substitution blocking tautomerization [1]. In contrast, unsubstituted 3-aminopyrazole typically yields a mixed product profile (approximately 60:40 ratio of exocyclic N-derivatization to annular N-derivatization) under identical conditions, necessitating chromatographic separation [2].

Evidence DimensionRegioselectivity (Exocyclic N vs. Annular N)
Target Compound Data>98% regioselectivity at the exocyclic 3-amine
Comparator Or BaselineUnsubstituted 3-aminopyrazole (~60:40 mixture)
Quantified DifferenceNear-complete elimination of annular N-derivatization byproducts
ConditionsStandard acylation/sulfonylation without protecting groups

Eliminates the need for N1-protection strategies, streamlining parallel synthesis workflows and improving overall isolated yields in library generation.

Synthetic Yield
Head-to-head
Target route 57% isolated yield; water crystallization; mp 169–172 °C
Prior route Low yields; product difficult to isolate pure; 3-step chloropyrazole preparation
Reported higher isolated yield with simpler purification
CuCl-catalyzed coupling; chromatography-free isolation

Enhanced Hydrophilicity for Fragment-Based Design

The incorporation of the 3-pyridyl moiety significantly lowers the lipophilicity of the scaffold compared to its carbocyclic counterpart. 1-(Pyridin-3-yl)-1H-pyrazol-3-amine exhibits a calculated LogP (cLogP) of approximately 0.5, whereas the standard 1-phenyl-1H-pyrazol-3-amine baseline has a cLogP of approximately 1.5 [1]. This full log-unit reduction in lipophilicity translates to exponentially higher aqueous solubility for downstream derivatives [2].

Evidence DimensionCalculated Lipophilicity (cLogP)
Target Compound DatacLogP ~0.5
Comparator Or Baseline1-phenyl-1H-pyrazol-3-amine (cLogP ~1.5)
Quantified Difference1.0 log-unit reduction in lipophilicity
ConditionsIn silico prediction and standard aqueous buffer assays

Lower lipophilicity ensures that downstream derivatives maintain favorable ADME properties and avoid aggregation in biochemical screening assays.

Crystallinity
Cross-study comparable
Target mp 169–172 °C; light yellow crystalline solid
Unsubstituted analog mp ~34–37 °C; low-melting, hygroscopic
Supports quality control by melting point and ambient storage
Identity confirmation and handling advantage

Avoidance of Catalyst Chelation During Downstream Cross-Coupling

In multi-step syntheses requiring palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), the geometric arrangement of the nitrogen atoms is critical. The 3-pyridyl isomer prevents the formation of stable bidentate complexes with transition metals [1]. Conversely, the 1-(pyridin-2-yl)-1H-pyrazol-3-amine isomer acts as a strong bidentate chelator, which can sequester palladium catalysts, reducing turnover frequencies by up to 80% and requiring high catalyst loading [2].

Evidence DimensionCatalyst Chelation Potential
Target Compound DataMinimal bidentate chelation (monodentate coordination only)
Comparator Or Baseline1-(pyridin-2-yl)-1H-pyrazol-3-amine (strong bidentate chelator)
Quantified DifferencePrevention of catalyst sequestration and maintenance of high turnover frequency
ConditionsPalladium-catalyzed cross-coupling reactions

Prevents catalyst poisoning and ensures high yields in complex multi-step synthetic routes, reducing the cost of expensive transition metal catalysts.

Regioisomer Specificity
Class-level inference
Meta-pyridinyl orientation avoids competitive copper chelation; ortho- and para-isomers may divert catalytic cycles.
May support maintained Sandmeyer protocol
No direct comparative yield reported; coordination chemistry inference
AXL Inhibition
Class-level inference
IC₅₀ 1.6 nM
Reported AXL inhibition context for elaborated derivative
Core scaffold unelaborated; derivative data from literature
Patent Supply
Supporting evidence
Exemplified intermediate in Dow AgroSciences patent family (US, EP, CN, JP); chromatography-free isolation; commercial 3-aminopyrazole starting material.
Supports procurement alignment with patented process
Freedom-to-operate and scale-up documentation available

Kinase Inhibitor Library Synthesis

Due to its high regioselectivity during exocyclic amine functionalization and favorable cLogP, this compound is the optimal starting material for synthesizing libraries of hinge-binding kinase inhibitors. The 3-aminopyrazole core directly interacts with the kinase hinge region, while the 3-pyridyl group extends into the solvent channel to improve aqueous solubility and provide an additional hydrogen bond acceptor [1].

Fragment-Based Drug Discovery (FBDD)

The compound serves as an ideal low-molecular-weight fragment for crystallographic screening. Its low lipophilicity (cLogP ~0.5) ensures high solubility in screening buffers, preventing false positives caused by aggregation, while the lack of bidentate chelation allows for seamless transition-metal-catalyzed fragment growing during the hit-to-lead phase [2].

Agrochemical Active Ingredient Development

In the development of novel fungicides and insecticides, the metabolic stability of the electron-deficient pyridine ring (compared to phenyl analogs) improves the environmental persistence and target efficacy of the resulting active ingredients. The reliable regiocontrol during synthesis also ensures scalable and cost-effective manufacturing processes [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chloro-pyrazole intermediate scale-up
Crystallization-based purification; regiochemical fidelity
Coupling and Sandmeyer reaction efficiency
Kinase inhibitor library synthesis
N-1-(pyridin-3-yl) substitution; free 3-amino handle
Reported AXL/DLK scaffold inhibition context
Generic agrochemical process development
Patent-documented intermediate; full characterization
Specification setting and freedom-to-operate review
CNS kinase inhibitor scaffold hopping
Pyridine-3-yl vector; crystallographic binding evidence
Reported in vivo model endpoint context

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

160.074896272 g/mol

Monoisotopic Mass

160.074896272 g/mol

Heavy Atom Count

12

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